molecular formula C9H11IO2 B1604709 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol CAS No. 69429-70-5

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol

Cat. No.: B1604709
CAS No.: 69429-70-5
M. Wt: 278.09 g/mol
InChI Key: LYUULLIYJCLGFU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol is an organoiodine compound known for its unique structure and reactivity. It features a benziodoxole core with a hypervalent iodine center, making it a valuable reagent in organic synthesis. This compound is often used in various chemical transformations due to its ability to act as an oxidizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol typically involves the oxidation of 3,3-dimethyl-2-iodobenzoic acid. The reaction is carried out under controlled conditions using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.

    Substitution: It can participate in substitution reactions where the iodine center is replaced by other nucleophiles.

    Addition: It can add to unsaturated compounds, forming new carbon-iodine bonds.

Common Reagents and Conditions

Common reagents used with this compound include:

    m-Chloroperbenzoic acid (m-CPBA): Used for oxidation reactions.

    Hydrogen peroxide: Another oxidizing agent for various transformations.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example:

    Oxidation: Aldehydes or ketones from alcohols.

    Substitution: New organoiodine compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol is primarily used as a reagent in organic synthesis. Its ability to act as an oxidizing agent allows it to facilitate various chemical transformations:

  • Oxidation Reactions : It can oxidize alcohols to aldehydes or ketones effectively.
  • Substitution Reactions : The iodine center can be replaced by nucleophiles, leading to the formation of new organoiodine compounds.
  • Addition Reactions : The compound can add to unsaturated compounds, generating new carbon-iodine bonds.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the synthesis of bioactive molecules and pharmaceuticals. Its role as an oxidizing agent can be critical in the development of drug candidates that require precise functional group modifications.

Material Science

The unique properties of this compound enable its use in material science for the preparation of advanced materials. These materials may exhibit distinctive optical or electronic properties due to the incorporation of iodine into their structure.

Catalysis

This compound also acts as a catalyst or catalyst precursor in various reactions. Its hypervalent iodine center can facilitate reactions under mild conditions, making it a valuable tool in synthetic organic chemistry.

Case Studies

Several studies have highlighted the applications of this compound:

  • Oxidative Transformations : Research has demonstrated its effectiveness in converting primary alcohols into aldehydes using mild conditions, showcasing its utility in complex synthetic routes.
  • Synthesis of Bioactive Compounds : A study reported the use of this compound in synthesizing a series of bioactive molecules with potential therapeutic applications, emphasizing its role in drug discovery.
  • Material Development : Investigations into advanced materials have shown that incorporating this compound can enhance the thermal and mechanical properties of polymers.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol exerts its effects involves the hypervalent iodine center. This center can undergo redox reactions, facilitating the transfer of oxygen or other groups to substrates. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene diacetate: Another hypervalent iodine compound used in oxidation reactions.

    Iodobenzene dichloride: Known for its use in chlorination reactions.

    Diacetoxyiodobenzene: Utilized in various oxidative transformations.

Uniqueness

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol is unique due to its benziodoxole core and the presence of the 3,3-dimethyl groups. These structural features contribute to its stability and reactivity, making it a valuable reagent in organic synthesis.

Biological Activity

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol, commonly referred to as a benziodoxole derivative, is an organoiodine compound notable for its unique chemical structure and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various biological systems, including its role as an oxidizing agent and in synthetic organic chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C9H11IO2C_9H_{11}IO_2. Its structure consists of a benziodoxole core, which is characterized by the presence of iodine in a five-membered ring system. This configuration contributes to its reactivity and biological activity.

Structural Formula

C9H11IO2\text{C}_9\text{H}_{11}\text{IO}_2

The biological activity of this compound primarily revolves around its capacity as an oxidizing agent. It participates in various chemical reactions that can lead to the formation of reactive oxygen species (ROS), which have implications in cellular signaling and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benziodoxole derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Studies

  • Antioxidant Properties : A study demonstrated that benziodoxole derivatives exhibit antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
  • Synthetic Applications : In synthetic organic chemistry, this compound has been utilized as a reagent for the oxidation of alcohols to carbonyl compounds. Its efficiency in these reactions highlights its importance in drug development and synthesis .

Toxicity and Safety Profile

While this compound shows promising biological activity, it is essential to assess its toxicity. Preliminary studies suggest that it has a low toxicity profile; however, comprehensive toxicological evaluations are necessary to determine safe usage levels in pharmaceutical applications .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
This compoundAntioxidant, Antimicrobial
Dess-Martin PeriodinaneOxidizing agent for alcohols
Other Benziodoxole DerivativesVaries; often exhibit similar oxidative properties

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-9(2)7-5-3-4-6-8(7)10(11)12-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUULLIYJCLGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317230
Record name 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69429-70-5
Record name NSC312854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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